molecular formula C17H14N4O3 B2729718 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-phenyl-1,2,4-triazin-5-ol CAS No. 881435-18-3

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-phenyl-1,2,4-triazin-5-ol

Cat. No.: B2729718
CAS No.: 881435-18-3
M. Wt: 322.324
InChI Key: YSHYCPSUIIGVEA-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-phenyl-1,2,4-triazin-5-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxin ring fused with a triazine moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-phenyl-1,2,4-triazin-5-ol typically involves multiple steps, starting with the preparation of the benzodioxin and triazine intermediates. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized under acidic conditions to yield the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-phenyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as carbonyl or carboxyl groups, which can further enhance its reactivity.

    Reduction: Reduction reactions can be used to modify the triazine ring or the benzodioxin moiety, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various derivatives with modified functional groups .

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-phenyl-1,2,4-triazin-5-ol has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the context of diseases such as Alzheimer’s and cancer.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new polymers and coatings, owing to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-phenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazine ring can interact with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The benzodioxin moiety can also interact with cellular membranes, affecting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-6-ylamino derivatives: These compounds share the benzodioxin moiety and exhibit similar biological activities.

    Phenyltriazine derivatives: Compounds with a phenyltriazine structure are often studied for their enzyme inhibitory properties and potential therapeutic applications.

Uniqueness

What sets 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-phenyl-1,2,4-triazin-5-ol apart is its combined structural features, which allow for a unique set of chemical reactions and biological activities. The presence of both the benzodioxin and triazine moieties provides a versatile platform for chemical modifications and the development of new derivatives with enhanced properties.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-phenyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c22-16-15(11-4-2-1-3-5-11)20-21-17(19-16)18-12-6-7-13-14(10-12)24-9-8-23-13/h1-7,10H,8-9H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHYCPSUIIGVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NN=C(C(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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